molecular formula C23H30O6 B568900 16alpha,17-Epoxycorticosterone 21-Acetate CAS No. 112529-49-4

16alpha,17-Epoxycorticosterone 21-Acetate

Cat. No. B568900
CAS RN: 112529-49-4
M. Wt: 402.487
InChI Key: VSDQEFASULYSDB-YTVCRPBESA-N
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Description

16alpha,17-Epoxycorticosterone 21-Acetate, also known as (11β,16α)- 21- (Acetyloxy)-16,17-epoxy-11-hydroxypregn-4-ene-3,20-dione, is a biochemical compound with the molecular formula C23H30O6 and a molecular weight of 402.48 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H30O6 . The IUPAC name is [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 402.48 and a molecular formula of C23H30O6 . Further details about its physical and chemical properties are not provided in the search results.

Future Directions

The future directions for 16alpha,17-Epoxycorticosterone 21-Acetate are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be used in studies investigating protein function and interactions.

properties

IUPAC Name

[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-12(24)28-11-18(27)23-19(29-23)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h8,15-17,19-20,26H,4-7,9-11H2,1-3H3/t15-,16-,17-,19?,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDQEFASULYSDB-YTVCRPBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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